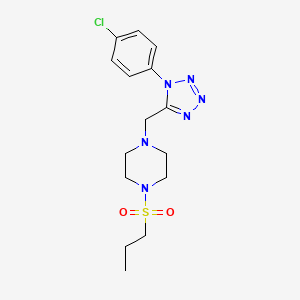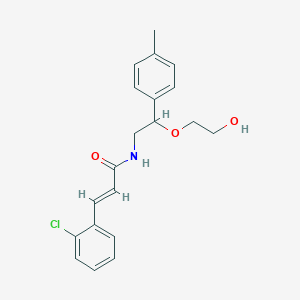
(E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a hydroxyethoxy group, and a p-tolyl group attached to an acrylamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde, p-toluidine, and ethylene glycol.
Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with p-toluidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Etherification: The amine is reacted with ethylene glycol under acidic conditions to form the hydroxyethoxy derivative.
Acrylamide Formation: Finally, the hydroxyethoxy derivative is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the acrylamide double bond, converting it to the corresponding amide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes, carboxylic acids, or ketones.
Reduction: The major product is the saturated amide.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or chemical resistance.
Mécanisme D'action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and acrylamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(2-chlorophenyl)-N-(2-(2-methoxyethoxy)-2-(p-tolyl)ethyl)acrylamide: Similar structure but with a methoxy group instead of a hydroxy group.
(E)-3-(2-bromophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide: Similar structure but with a bromine atom instead of a chlorine atom.
(E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(m-tolyl)ethyl)acrylamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
The uniqueness of (E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethoxy group enhances its solubility and reactivity, while the chlorophenyl and p-tolyl groups provide opportunities for further functionalization and derivatization.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-15-6-8-17(9-7-15)19(25-13-12-23)14-22-20(24)11-10-16-4-2-3-5-18(16)21/h2-11,19,23H,12-14H2,1H3,(H,22,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYDLFKCDNZWJM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
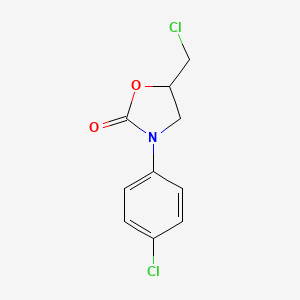

![1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2984548.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)
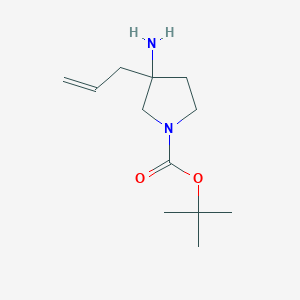
![3-(3,5-dimethylphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2984552.png)
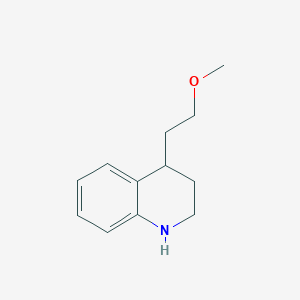
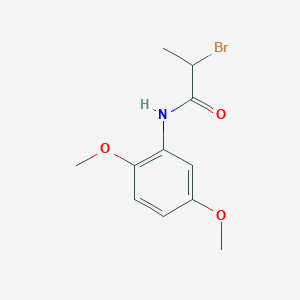
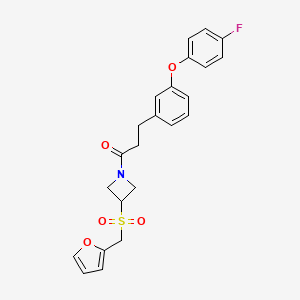
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2984563.png)
![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)
